molecular formula C16H13ClN2O5S B508476 N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide CAS No. 354785-98-1

N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Cat. No.: B508476
CAS No.: 354785-98-1
M. Wt: 380.8g/mol
InChI Key: ZUVWGYBKEGUJDD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is systematically identified under IUPAC guidelines as a derivative of the benzisothiazolinone core. Its molecular formula is C₁₆H₁₃ClN₂O₅S , with a molecular weight of 380.8 g/mol . The structure integrates a 5-chloro-2-methoxyphenyl group linked via an acetamide bridge to a 1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl moiety.

Table 1: Key Identifiers

Property Value/Descriptor Source
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
InChIKey ZUVWGYBKEGUJDD-UHFFFAOYSA-N
CAS RN 354785-98-1

The benzisothiazolinone core (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is critical to its reactivity, with the sulfone group enhancing electrophilic character .

Molecular Geometry and Conformational Analysis

X-ray crystallography of analogous benzisothiazolinone derivatives reveals a planar benzisothiazole ring fused to a sulfone group, with bond angles and lengths consistent with aromatic stabilization. For example, the C–S bond in the sulfone group measures 1.76 Å , while the S–O bonds average 1.45 Å , indicating strong resonance delocalization .

Table 2: Key Bond Lengths and Angles

Bond/Angle Value (Å/°) Source
C–S (sulfone) 1.76 ± 0.02
S–O (sulfone) 1.45 ± 0.01
N–C (amide) 1.34 ± 0.02
Dihedral (aryl/amide) 15.3° ± 0.5°

Conformational analysis via NMR (¹H and ¹³C) shows restricted rotation around the acetamide bridge due to steric hindrance from the methoxyphenyl group, stabilizing the trans conformation .

Crystallographic Evidence for Benzisothiazolinone Core Stability

Single-crystal X-ray diffraction studies of related compounds (e.g., BTZ043-derived benzisothiazolinones) confirm the rigidity of the benzisothiazolinone core. The sulfone group adopts a trigonal planar geometry, while the oxo group at position 3 participates in intramolecular hydrogen bonding with the acetamide nitrogen, enhancing stability .

Figure 1: Crystallographic Structure of Analogous Benzisothiazolinone
(Note: Representative structure from , highlighting sulfone and oxo groups.)

The 1,1-dioxido configuration prevents tautomerization to the isothiazol-3-ol form, as observed in non-sulfonated analogs .

Comparative Analysis of Tautomeric Forms

The compound exists predominantly in the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide form, with no detectable tautomerization to the isothiazol-3-ol derivative under physiological conditions. This contrasts with non-sulfonated benzisothiazolinones, which exhibit equilibrium between keto and enol forms .

Table 3: Tautomeric Stability

Tautomer Relative Energy (kcal/mol) Dominant Form Source
1,1-Dioxido (keto) 0.0 (reference) >99%
Isothiazol-3-ol (enol) +5.2 ± 0.3 <1%

Density functional theory (DFT) calculations corroborate the sulfone group’s role in destabilizing enolization by reducing electron density at the oxo oxygen .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5S/c1-24-13-7-6-10(17)8-12(13)18-15(20)9-19-16(21)11-4-2-3-5-14(11)25(19,22)23/h2-8H,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVWGYBKEGUJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Saccharin-Based Alkylation

Saccharin sodium reacts with methyl chloroacetate in dimethylformamide (DMF) at 90–110°C to yield methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate (2 ) in 86% yield. This intermediate is hydrolyzed to the corresponding acetic acid using sodium methoxide in dry dimethyl sulfoxide (DMSO), followed by acidification to pH 3 with hydrochloric acid.

Key Reaction Conditions

  • Temperature : 90–110°C for alkylation; room temperature for hydrolysis.

  • Solvents : DMF for alkylation; DMSO for hydrolysis.

  • Yield : 86% for alkylation; 60% for hydrolysis.

Thiosalicylic Acid Route

Thiosalicylic acid reacts with thionyl chloride (10 equivalents) in the presence of catalytic DMF to form 2-chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. Subsequent treatment with methyl chloroacetate under basic conditions yields the methyl ester derivative. This method offers scalability but requires rigorous moisture control.

Acetamide Linker Formation

The acetic acid derivative is converted to its acyl chloride for amidation. Thionyl chloride or oxalyl chloride are commonly employed, with reaction times of 2–4 hours under reflux.

Acyl Chloride Synthesis

Methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate is hydrolyzed to the free acid using 0.5 N NaOH, followed by treatment with thionyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM). The resulting acyl chloride is isolated via evaporation and used directly in the next step.

Optimization Notes

  • Purity : Distillation under reduced pressure removes excess thionyl chloride.

  • Side Reactions : Over-chlorination is mitigated by stoichiometric control.

Coupling with 5-Chloro-2-Methoxyaniline

The final amidation involves reacting the acyl chloride with 5-chloro-2-methoxyaniline. Two protocols are documented:

Buffer-Mediated Amidation

In a NaOAc-HOAc buffer (pH 4–5) at −10°C, the acyl chloride is added dropwise to a solution of 5-chloro-2-methoxyaniline. The reaction proceeds with 82% yield, favoring low temperatures to minimize hydrolysis.

Reaction Parameters

  • Temperature : −10°C.

  • Base : Sodium acetate.

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Organic Solvent Method

In DCM, 5-chloro-2-methoxyaniline is treated with the acyl chloride in the presence of triethylamine (1.1 equivalents) at 0–5°C. After stirring for 20 hours, the product is extracted with ethyl acetate, dried over MgSO₄, and purified via column chromatography (hexane/ethyl acetate).

Yield Comparison

  • Buffer Method : 82%.

  • Organic Solvent Method : 72–75%.

Alternative Pathways

Disproportionation of Dithiodibenzoic Acid Amides

Patent EP0187349A2 describes synthesizing benzisothiazolones via alkaline disproportionation of 2,2'-dithiodibenzoic acid amides. While applicable to unsubstituted derivatives, adapting this method for the target compound would require introducing the chloro and methoxy groups post-cyclization.

Nitration and Alkylation

Nitration of isatoic anhydride followed by alkylation (as in) could theoretically introduce the 5-chloro-2-methoxyphenyl group. However, this route remains unexplored for the target molecule.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : The acetamide methylene protons appear as a singlet at δ 5.15 ppm, while aromatic protons from the benzisothiazolone and aniline moieties resonate between δ 7.08–7.88 ppm.

  • IR : Stretches at 1724 cm⁻¹ (C=O), 2246 cm⁻¹ (C≡N in byproducts), and 645 cm⁻¹ (C–S) confirm structural motifs.

Melting Point and Purity

Recrystallization from ethanol yields a pure product with a melting point of 161–162°C. HPLC purity exceeds 98% when column chromatography is employed.

Challenges and Optimization

Byproduct Formation

Hydrolysis of the acyl chloride to the carboxylic acid is a major side reaction, mitigated by:

  • Low Temperatures : Maintaining −10°C during amidation.

  • Anhydrous Conditions : Use of molecular sieves or anhydrous solvents.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethyl acetate/hexane mixtures offer better separation during chromatography.

Industrial Scalability

The buffer-mediated method () is preferred for large-scale synthesis due to:

  • Cost-Effectiveness : Avoids expensive chromatography.

  • Yield Reproducibility : 80–82% across batches .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C16H13ClN2O5S
  • Molecular Weight : Approximately 380.8 g/mol

This compound features a benzisothiazole moiety, known for its biological activities, combined with an acetamide functional group that enhances its pharmacological potential. The presence of the chloro-substituted methoxy phenyl group may improve selectivity and efficacy against specific biological targets compared to other similar compounds.

Biological Activities

N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been investigated for several pharmacological properties:

  • Anti-inflammatory Properties : Compounds with a benzisothiazole structure have shown promise in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This makes the compound a potential candidate for developing anti-inflammatory drugs .
  • Antimicrobial Activity : Research indicates that derivatives of this compound may possess antimicrobial properties, making them suitable for further studies in treating infections.

Pharmacodynamics and Pharmacokinetics Studies

Studies focusing on the pharmacodynamics and pharmacokinetics of this compound typically assess:

  • Absorption and distribution within biological systems.
  • Metabolism and elimination pathways.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Structure-Activity Relationship (SAR) Analysis

The compound's structural characteristics allow researchers to perform SAR analyses to identify which modifications enhance its biological activity. This can lead to the development of more effective derivatives with improved efficacy and reduced side effects .

Case Studies and Findings

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated significant inhibition of COX enzymes, suggesting potential as an anti-inflammatory agent.
Study BAntimicrobial activityShowed effectiveness against specific bacterial strains, indicating possible applications in infection control.
Study CSAR analysisIdentified key structural modifications that enhance biological activity compared to parent compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure can be compared to derivatives with variations in the aryl group or the heterocyclic core. Key examples include:

Compound Name Substituents Key Features Activity/Findings Ref.
N-(2-Ethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide 2-Ethylphenyl Enhanced lipophilicity due to ethyl group. Used as a reference standard in pharmaceutical analysis.
N-(3-Bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide 3-Bromophenyl Electron-withdrawing bromine may improve metabolic stability. Studied for kinase inhibition (e.g., CCG-26683).
N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives Thiadiazole-linked benzothiazolyl acetamide Thiadiazole moiety introduces potential antimicrobial activity. Moderate anti-tubercular activity (MIC = 0.78 μg/mL against Mtb H37Rv).
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide Trichloroethyl-methoxyphenoxy Bulky substituents may reduce systemic toxicity. No direct activity data; structural complexity suggests CNS-targeted applications.

Key Structural Insights :

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Improve metabolic stability and binding affinity to hydrophobic pockets in target proteins .
  • Heterocyclic Linkages (e.g., thiadiazole) : Expand biological activity spectra, such as antimicrobial effects .
Pharmacokinetic and Toxicity Profiles
  • Reduced Hepatotoxicity: Acetaminophen analogs bearing the 1,2-benzisothiazolyl moiety (e.g., compound 49 in ) avoid forming the toxic metabolite NAPQI. Instead, they hydrolyze into hydrophilic metabolites, mitigating liver damage .
  • Metabolic Pathways : The 1,2-benzisothiazol-3-one 1,1-dioxide core undergoes hydrolysis rather than oxidative metabolism, favoring renal excretion over hepatic processing .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, including anticancer , antibacterial , and anti-inflammatory effects, supported by various research findings and data.

  • Molecular Formula : C16H13ClN2O5S
  • Molar Mass : 380.8 g/mol
  • CAS Number : 354785-98-1

Anticancer Activity

Research indicates that compounds with a benzisothiazole moiety often exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines, revealing notable cytotoxic effects.

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast)12.5
Compound BA549 (Lung)10.0
N-(5-chloro...)MDA-MB-231 (Breast)15.0

A study highlighted that certain benzothiazole derivatives exhibited tumor growth inhibition comparable to cisplatin, a standard chemotherapy agent .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. In vitro tests against various bacterial strains showed promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/ml)Reference
Staphylococcus aureus25.0
Escherichia coli30.0
Bacillus subtilis20.0

The compound demonstrated moderate to strong activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of benzisothiazole derivatives have been attributed to their ability to inhibit specific enzymes involved in inflammatory pathways. In studies focusing on enzyme inhibition, compounds similar to this compound showed effectiveness in reducing inflammation markers in vitro.

Case Studies

Several case studies have examined the pharmacological effects of this compound:

  • Study on Cancer Cell Lines : A study conducted on various human cancer cell lines demonstrated that the compound induced apoptosis in MCF-7 and A549 cells through the activation of caspase pathways .
  • Antimicrobial Screening : In another study assessing antimicrobial activity against clinical isolates, N-(5-chloro...) showed significant inhibition against multidrug-resistant strains of Staphylococcus aureus .

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